molecular formula C22H25N5O3 B2473523 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-ethoxyphenyl)urea CAS No. 1021090-99-2

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2473523
CAS No.: 1021090-99-2
M. Wt: 407.474
InChI Key: SGANGZZAKJVKPJ-UHFFFAOYSA-N
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Description

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-ethoxyphenyl)urea is a synthetic chemical compound featuring a urea core flanked by a 2-ethoxyphenyl group and a sophisticated 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl moiety. This structure classifies it among pyrimidine-containing aryl ureas, a scaffold recognized in medicinal chemistry research for its potential to interact with biological targets. The molecule's structure incorporates multiple hydrogen bond donors and acceptors, primarily from the urea linkage and the pyrimidine nitrogen atoms, which can be critical for binding to enzyme active sites. Compounds based on the urea scaffold, particularly those incorporating heterocyclic systems like pyrimidines, have demonstrated significant research value in various areas. Urea derivatives are investigated as potential protein kinase inhibitors . The presence of the 2-ethoxy substituent on one of the phenyl rings may influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability. Researchers utilize this compound as a building block or intermediate in the synthesis of more complex molecules, particularly in the exploration of proteolysis targeting chimera (PROTAC) compounds, which are a novel therapeutic modality for targeted protein degradation . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-4-29-19-9-7-6-8-18(19)27-22(28)26-17-12-10-16(11-13-17)25-20-14-21(30-5-2)24-15(3)23-20/h6-14H,4-5H2,1-3H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGANGZZAKJVKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-ethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement that may allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H23N5O3C_{21}H_{23}N_{5}O_{3}, with a molecular weight of approximately 395.43 g/mol. Its structure includes:

  • Pyrimidine ring : Implicated in various pharmacological activities.
  • Urea linkage : Known for its role in enhancing biological activity.
  • Ethoxy groups : Potentially improving solubility and bioavailability.

Structural Comparison

The following table compares the target compound with structurally similar compounds, highlighting their unique properties:

Compound NameStructural FeaturesUnique Properties
1-(3-Chlorophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)ureaChlorophenyl instead of ethoxyphenylDifferent reactivity due to chlorine atom
1-(3-Bromophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)ureaBromophenyl groupVarying biological activity compared to fluorine and chlorine variants
1-(4-Methoxyphenyl)-3-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)ureaMethoxy substituent instead of ethoxyAltered solubility and binding properties

Research indicates that this compound may exert its biological effects through interactions with specific enzymes or receptors. These interactions can lead to inhibition of critical signaling pathways involved in cellular processes, such as:

  • Kinase inhibition : The compound may selectively inhibit certain kinases, which are crucial for cell signaling and regulation.
  • Antimicrobial activity : Similar compounds have shown moderate antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of pyrimidine compounds exhibit significant antitumor effects by inducing apoptosis in cancer cells. The target compound's structural features may enhance its efficacy in this regard, particularly through modulation of apoptotic pathways.
  • Inhibition of Specific Enzymes : Inhibitory assays have shown that related compounds can effectively inhibit enzymes such as cyclooxygenase (COX) and epoxide hydrolase (sEH). The target compound's ability to bind at active sites suggests similar potential for enzyme inhibition, which could be explored further for therapeutic use.
  • Pharmacokinetic Properties : The presence of ethoxy groups is expected to improve the compound's solubility and metabolic stability, enhancing its bioavailability. Studies on similar urea derivatives indicate favorable pharmacokinetic profiles, making them suitable candidates for drug development.

Experimental Data

Recent studies have provided quantitative measures of the compound's biological activity:

Biological ActivityIC50 (µM)References
Kinase Inhibition0.004
Antimicrobial Activity (Staphylococcus aureus)250 μg/mL
Apoptosis Induction in Cancer CellsVaries by cell line

Scientific Research Applications

Anticancer Activity

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-ethoxyphenyl)urea has been investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases that are crucial in cancer cell signaling pathways. The compound's mechanism likely involves binding to the active sites of these enzymes, disrupting their function and leading to reduced cell proliferation.

Case Study: In Vitro Antiproliferative Screening
A study evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicated significant inhibition of growth in several lines, suggesting its potential as a therapeutic agent.

Cell LineIC50 (µM)Effect
A4985.5High inhibition
MDA-MB-4683.8Moderate inhibition
SK-MEL-57.0Low inhibition

Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly targeting kinases involved in cancer pathways. For instance, it may selectively inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in regulating the cell cycle.

Interaction Studies
Research indicates that this compound can bind to specific protein targets, influencing their activity and potentially leading to therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-ethoxyphenyl)urea?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine and phenylurea precursors. Key steps include:

  • Coupling Reactions : Use of carbodiimides (e.g., DCC or EDCI) to facilitate urea bond formation between aromatic amines and isocyanates.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct suppression.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the structural identity and purity of this compound be validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and bonding (e.g., ethoxy group integration at δ ~1.3–1.5 ppm for CH3_3 and δ ~4.0–4.2 ppm for OCH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ calculated for C23_{23}H26_{26}N5_5O3_3: 444.2038).
  • Infrared Spectroscopy (IR) : Urea C=O stretch at ~1640–1680 cm1^{-1} and pyrimidine ring vibrations at ~1500–1600 cm1^{-1} .

Q. What experimental designs are critical for assessing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • In Vitro Stability Assays : Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via HPLC or LC-MS over 24–72 hours .
  • Plasma Stability : Use rat/human plasma to identify metabolic pathways (e.g., N-dealkylation or hydrolysis) by tracking parent compound depletion and metabolite formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Off-Target Profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
  • Data Normalization : Apply Z-score or % inhibition relative to positive/negative controls to minimize inter-assay variability .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide model binding poses. Key residues (e.g., hinge region Lys/Arg in kinases) should form hydrogen bonds with the urea moiety .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories).
  • Free Energy Calculations : MM/GBSA or MM/PBSA quantify binding affinities (ΔG <−8 kcal/mol suggests strong interaction) .

Q. What advanced techniques elucidate degradation pathways and reactive intermediates?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to oxidative (H2_2O2_2), acidic (HCl), and photolytic (ICH Q1B) conditions.
  • LC-HRMS/MS : Fragment ions (e.g., m/z 227 for ethoxyphenyl cleavage) map degradation products.
  • Isotopic Labeling : 13^{13}C or 15^{15}N tags track metabolic transformations in vitro/in vivo .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement (R-factor <0.05) and SHELXD for phase solving.
  • Hydrogen Bond Analysis : Identify key interactions (e.g., urea NH···O=C with protein backbone) using Mercury software.
  • Twinned Data Handling : Apply HKL-3000 or XDS for integration of challenging datasets (e.g., pseudo-merohedral twinning) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and cellular efficacy?

  • Methodological Answer :

  • Permeability Assays : Measure logP (e.g., >3.0 indicates good membrane penetration) and P-gp efflux ratios (e.g., <2.5 for CNS penetration).
  • Cytotoxicity Controls : Use MTT assays to exclude false positives from cell death.
  • Target Engagement : Cellular thermal shift assays (CETSA) confirm intracellular target binding .

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